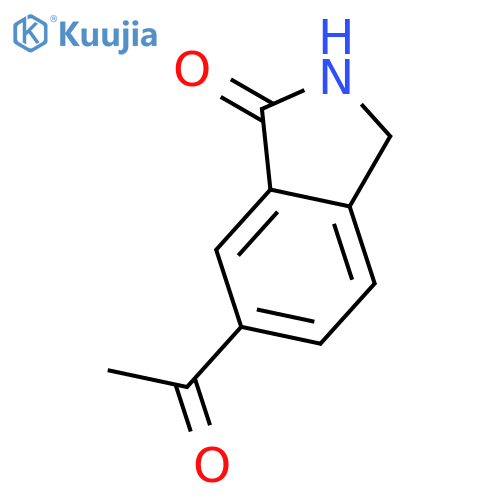

Cas no 1021874-40-7 (6-acetyl-2,3-dihydro-1H-Isoindol-1-one)

6-acetyl-2,3-dihydro-1H-Isoindol-1-one 化学的及び物理的性質

名前と識別子

-

- 6-acetyl-2,3-dihydro-1H-Isoindol-1-one

- 6-acetylisoindolin-1-one

- DB-414543

- SCHEMBL20446302

- 1021874-40-7

-

- インチ: InChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4H,5H2,1H3,(H,11,13)

- InChIKey: BONOBVZICFQMKM-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC2=C(CNC2=O)C=C1

計算された属性

- せいみつぶんしりょう: 175.063329g/mol

- どういたいしつりょう: 175.063329g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- ぶんしりょう: 175.18g/mol

- 疎水性パラメータ計算基準値(XlogP): 0.5

6-acetyl-2,3-dihydro-1H-Isoindol-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM239378-1g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 1g |

$520 | 2023-02-19 | |

| Chemenu | CM239378-1g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 1g |

$520 | 2021-08-04 | |

| Chemenu | CM239378-10g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 10g |

$1662 | 2021-08-04 | |

| Chemenu | CM239378-5g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 5g |

$1039 | 2023-02-19 | |

| Chemenu | CM239378-25g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 25g |

$2805 | 2023-02-19 | |

| Alichem | A199010555-25g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 97% | 25g |

$3798.90 | 2023-09-04 | |

| Chemenu | CM239378-10g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 10g |

$1662 | 2023-02-19 | |

| Alichem | A199010555-5g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 97% | 5g |

$1433.80 | 2023-09-04 | |

| Alichem | A199010555-10g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 97% | 10g |

$2358.40 | 2023-09-04 | |

| Chemenu | CM239378-5g |

6-Acetylisoindolin-1-one |

1021874-40-7 | 95%+ | 5g |

$1039 | 2021-08-04 |

6-acetyl-2,3-dihydro-1H-Isoindol-1-one 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

6-acetyl-2,3-dihydro-1H-Isoindol-1-oneに関する追加情報

6-Acetyl-2,3-Dihydro-1H-Isoindol-1-One: A Comprehensive Overview

6-Acetyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 1021874-40-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as 6-acetyl isoindoline, belongs to the broader class of isoindoles, which are known for their unique structural properties and versatile applications. Recent advancements in synthetic methodologies and computational modeling have shed new light on the potential of 6-acetyl isoindoline in drug discovery and material synthesis.

The molecular structure of 6-acetyl isoindoline is characterized by a bicyclic framework comprising a fused six-membered ring system with an acetyl group at the 6-position. This structure endows the compound with intriguing electronic properties and makes it an attractive candidate for various chemical transformations. Researchers have explored its reactivity under different conditions, revealing its potential as a precursor for more complex molecules. For instance, studies have demonstrated that 6-acetyl isoindoline can undergo nucleophilic additions and cyclizations, paving the way for its use in constructing bioactive compounds.

One of the most promising applications of 6-acetyl isoindoline lies in its role as a building block in medicinal chemistry. Recent research has highlighted its ability to modulate enzyme activity and interact with biological targets, making it a valuable lead compound for drug development. For example, studies have shown that derivatives of 6-acetyl isoindoline exhibit potent inhibitory effects on kinases, which are key players in various disease pathways such as cancer and inflammation. These findings underscore the importance of further exploring the pharmacological profile of this compound.

In addition to its medicinal applications, 6-acetyl isoindoline has also found relevance in materials science. Its rigid bicyclic structure and conjugated system make it an ideal candidate for applications in optoelectronics and advanced materials. Researchers have investigated its potential as a chromophore in light-emitting diodes (LEDs) and solar cells, where its electronic properties could enhance device performance. Furthermore, the compound's ability to form self-assembled structures has opened avenues for its use in nanotechnology.

The synthesis of 6-acetyl isoindoline has been optimized through various routes, including one-pot reactions and catalytic processes. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis pathways for this compound, aligning with global sustainability goals.

From a structural standpoint, 6-acetyl isoindoline exhibits remarkable stability due to its aromaticity and conjugation patterns. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the acetyl group plays a crucial role in modulating reactivity. These findings have been instrumental in guiding further modifications to tailor the compound's properties for specific applications.

In conclusion, 6-acetyl isoindoline (CAS No. 1021874-40-7) is a multifaceted compound with vast potential across diverse scientific domains. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in advancing both therapeutic interventions and innovative materials. As ongoing studies continue to uncover new facets of this compound's functionality, its role in shaping future scientific endeavors is set to grow significantly.

1021874-40-7 (6-acetyl-2,3-dihydro-1H-Isoindol-1-one) 関連製品

- 773-66-0(7-acetyl-2,3-dihydroisoindol-1-one)

- 1021874-48-5(4-acetyl-2,3-dihydro-1H-Isoindol-1-one)

- 1261681-54-2(2,3-Bis(perfluorophenyl)pyridine-6-acetonitrile)

- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)

- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)

- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)

- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)

- 148914-32-3(2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

- 1806833-63-5(2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid)